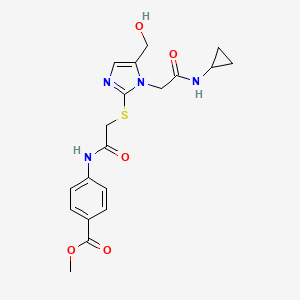
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a cyclopropane ring (a three-membered carbon ring) attached to a carboxamide group. Additionally, it has a tetrahydro-2H-pyran-4-yl group (a six-membered ring containing one oxygen atom) and a thiophen-2-yl group (a five-membered ring containing one sulfur atom) .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the carboxamide group might undergo hydrolysis, and the rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of polar functional groups like carboxamide would likely make it somewhat polar and potentially soluble in polar solvents .Scientific Research Applications
1. Development in Organic Synthesis
Palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions was applied to synthesize a former antiasthma drug candidate, highlighting the utility of this compound in complex organic synthesis processes (Norris & Leeman, 2008).
2. Heterocyclic Compound Synthesis
The compound has been used in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which serve as precursors for various heterocyclic compounds like pyrazole, isoxazole, pyrimidine, and triazine derivatives (Mohareb et al., 2004).
3. Antitumor Applications
It's involved in the synthesis of heterocyclic derivatives with potential antitumor activities. These derivatives have shown high inhibitory effects in vitro against various human cancer cell lines (Shams et al., 2010).
4. Antisecretory and Antiulcer Activities
Derivatives of this compound have been synthesized and tested for their antisecretory and antiulcer activities, showcasing its potential in the development of new therapeutic agents (Aloup et al., 1987).
5. Anticancer Drug Development
The compound has been used in the synthesis of new pyrazole derivatives as inhibitors of cell cycle kinases, indicating its role in the development of new anticancer drugs (Nițulescu et al., 2015).
6. Microwave-Assisted Synthesis
It has been utilized in microwave-assisted synthesis methods, indicating its adaptability to modern, efficient synthetic techniques (Hu et al., 2011).
7. [3+3] Annulation Processes
The compound plays a role in the synthesis of tetrasubstituted thiophenes, demonstrating its utility in innovative synthetic strategies (Sathishkannan & Srinivasan, 2014).
8. Ring-Opening Reactions
It has been used in studies focusing on the ring-opening reactions of cyclopropanes, which are crucial in various synthetic applications (Yamashita et al., 1995).
9. Synthesis of Schiff Base Ligands
Research involving this compound also includes the synthesis of Schiff base ligands, which are important in coordination chemistry and catalysis (Yu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to target the κ-opioid receptor (kor) .
Mode of Action
Compounds with similar structures have been reported to act as antagonists at the kor . Antagonists bind to receptors but do not activate them. Instead, they block the receptor and prevent it from binding with other substances.
Biochemical Pathways
Kor antagonists generally work by blocking the action of kappa opioids, which are involved in pain perception, stress response, and mood regulation .
Pharmacokinetics
A similar compound, cym-53093 (btrx-335140), has been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Kor antagonists like cym-53093 (btrx-335140) have been reported to show potent efficacy in antagonizing mouse kor agonist-induced prolactin secretion and tail-flick analgesia .
properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(11-3-4-11)15-13(12-2-1-9-18-12)10-5-7-17-8-6-10/h1-2,9-11,13H,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWRFVATUTNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

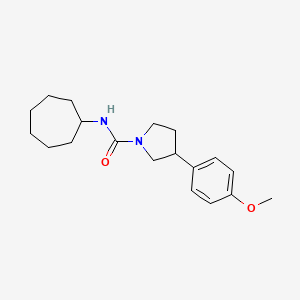

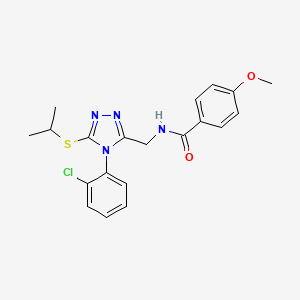


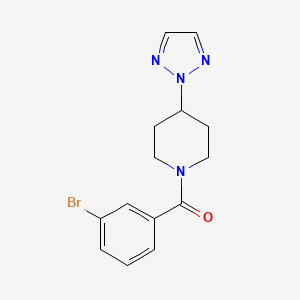

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
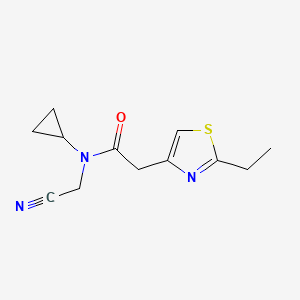
![N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2913859.png)
![5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2913860.png)

![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)
